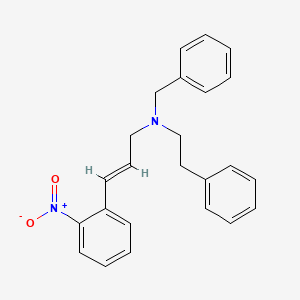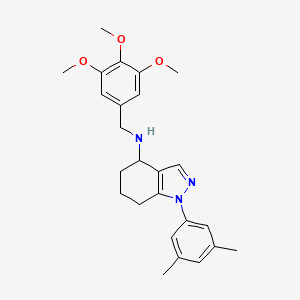![molecular formula C21H30N2O2 B6017179 1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one](/img/structure/B6017179.png)
1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one is a synthetic organic compound belonging to the class of piperidinones. This compound is characterized by the presence of two piperidine rings, each substituted with a phenylethyl group and a keto group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring through a cyclization reaction of appropriate precursors.
Substitution with Phenylethyl Group: The piperidine ring is then substituted with a phenylethyl group using a Friedel-Crafts alkylation reaction.
Introduction of the Keto Group:
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, alkylation, and oxidation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include hydroxyl derivatives, substituted piperidinones, and various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects through:
Binding to Receptors: It may bind to specific receptors in the central nervous system, modulating their activity.
Inhibition of Enzymes: The compound may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and pain.
Modulation of Ion Channels: It may affect ion channels, altering the flow of ions across cell membranes and influencing cellular activity.
Comparación Con Compuestos Similares
1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one can be compared with other similar compounds such as:
1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-4-one: This compound has a similar structure but with a different position of the keto group.
1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]pyrrolidin-2-one: This compound has a pyrrolidine ring instead of a piperidine ring.
1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]azepan-2-one: This compound has an azepane ring instead of a piperidine ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of two piperidine rings, which may confer distinct pharmacological properties compared to its analogs.
Propiedades
IUPAC Name |
1-[3-oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c24-20-10-4-5-14-22(20)16-13-21(25)23-15-6-9-19(17-23)12-11-18-7-2-1-3-8-18/h1-3,7-8,19H,4-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPQAAASLKPLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCC(=O)N2CCCC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-fluorophenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine](/img/structure/B6017100.png)
![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B6017119.png)

![1-[2-[[2-(3-Chlorophenyl)ethylamino]methyl]-4-methoxyphenoxy]-3-(dimethylamino)propan-2-ol](/img/structure/B6017129.png)

![1-(1-azocanyl)-3-(2-methoxy-5-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6017139.png)
![2-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]-1-phenylethanol](/img/structure/B6017142.png)
![(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B6017145.png)
![5-[[2-(4-Fluorophenyl)pyrrolidin-1-yl]methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6017166.png)
![N-(3,4-dimethylphenyl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6017168.png)
![1-[(2-Fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one](/img/structure/B6017170.png)
![(5E)-5-[(3-chloro-4,5-diethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6017178.png)
![6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6017181.png)

